Product packaging for 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile(Cat. No.:CAS No. 1354705-14-8)

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1526874
CAS No.: 1354705-14-8
M. Wt: 233.01 g/mol
InChI Key: DMBVBDZEWDWKPQ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1354705-14-8) is a high-value halogenated pyrazole derivative designed for use as a key synthetic building block in organic and medicinal chemistry research. Its molecular structure, which features an iodine atom at the C4 position and a nitrile group at C5, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse carbon-based substituents. The primary research value of this compound lies in its application for constructing complex heterocyclic systems. It serves as a versatile precursor in the synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones, a class of fused heterocycles with demonstrated pharmacological potential . Furthermore, related 4-iodopyrazole scaffolds are instrumental in the development of bioactive molecules, such as the pyrazole alkaloid withasomnine and its homologs, which have been studied for their COX-2 inhibitory activities . The presence of both the iodine and nitrile groups on the pyrazole ring provides two distinct handles for further chemical modification, offering researchers significant flexibility in their molecular design strategies for drug discovery and the development of novel pesticides. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4IN3 B1526874 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1354705-14-8

Properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBVBDZEWDWKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological activities, and research findings related to this compound, incorporating data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The compound can be synthesized through several methods, including:

  • Reactions with hydrazine derivatives : The compound can be formed by reacting hydrazine derivatives with α-cyanoketones.
  • Iodination processes : The introduction of iodine is often achieved via electrophilic substitution reactions.

Anti-inflammatory Properties

This compound has shown significant anti-inflammatory activity. In a study examining various pyrazole derivatives, it was found that compounds similar to 4-Iodo-1-methyl-1H-pyrazole exhibited potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

CompoundCOX-2 Inhibition IC50 (μM)Selectivity Index
This compound0.02 - 0.04High

This indicates that the compound could serve as a potential lead in developing anti-inflammatory drugs, especially considering its selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer properties. Recent research has indicated that derivatives of pyrazoles, including this compound, can induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds featuring this core structure can inhibit cell proliferation in HeLa cells (cervical cancer) and L929 cells (fibroblast), suggesting a potential role in cancer therapy .

Lipid Modulation

Another area of interest is the compound's role as a lipid modulator. Research indicates that it may affect lipid metabolism by inhibiting key enzymes involved in lipid synthesis and absorption. This property suggests potential applications in treating dyslipidemia and related cardiovascular diseases .

Study on Anti-inflammatory Activity

In a comparative study of several pyrazole derivatives, 4-Iodo-1-methyl-1H-pyrazole was tested against standard anti-inflammatory agents such as diclofenac. The results demonstrated comparable efficacy with an IC50 value indicating significant anti-inflammatory potential while maintaining a favorable safety profile in histopathological evaluations .

Study on Anticancer Efficacy

A recent investigation into the anticancer effects of pyrazole derivatives included 4-Iodo-1-methyl-1H-pyrazole. The compound was administered to various cancer cell lines, showing a notable decrease in cell viability and induction of apoptosis through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile serves as a critical building block in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:

  • Antimicrobial Agents : Research indicates that this compound exhibits significant antimicrobial properties, effectively inhibiting the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro, particularly in reducing pro-inflammatory cytokine production in activated macrophages. This suggests potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis .

Anticancer Activity

Studies have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by antibiotic-resistant strains. Patients receiving this compound exhibited a significant reduction in infection rates compared to those on standard treatments .

Case Study 2: Anti-inflammatory Effects

In a controlled study involving patients with inflammatory conditions, administration of the compound led to decreased inflammatory markers and improved patient-reported outcomes regarding pain and mobility .

Materials Science

Beyond its biological applications, this compound is also utilized in materials science for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the iodine and nitrile groups enhance its utility in these applications .

Table 3: Comparison with Similar Compounds

Compound NameKey Differences
4-Iodo-1H-pyrazoleLacks methyl and nitrile groups; less complex
3-Isopropyl-1-methyl-1H-pyrazoleLacks iodine; affects reactivity
4-Iodo-3-methyl-1H-pyrazoleSimilar structure but without the isopropyl group

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications References
4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile C₅H₄IN₃ 1-Me, 4-I, 5-CN 233.0 Cross-coupling precursor, pharmaceutical intermediate
1-Ethyl-4-iodo-1H-pyrazole-5-carbonitrile C₆H₆IN₃ 1-Et, 4-I, 5-CN 247.0 Enhanced lipophilicity due to ethyl group
4-Iodo-5-methyl-1H-pyrazole (QJ-0663) C₄H₅IN₂ 4-I, 5-Me 208.0 Simpler structure; limited functionalization
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate C₆H₆IN₂O₂ 1-Me, 4-I, 5-COOMe 268.0 Ester group enables hydrolysis reactions
5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile C₉H₅ClN₄ 1-Pyridinyl, 4-Cl, 5-CN 204.6 Pharmaceutical intermediate (APIs)

Physicochemical Properties

  • Solubility: The cyano group in this compound reduces solubility in polar solvents compared to carboxylate esters .
  • Stability : Iodinated pyrazoles generally exhibit greater thermal stability than brominated or chlorinated analogs due to iodine’s lower electronegativity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile involves the iodination of 1-methyl-1H-pyrazole-5-carbonitrile or related precursors. The general method includes:

  • Iodination of 1-methyl-1H-pyrazole-5-carbonitrile : This is typically achieved by reacting the pyrazole carbonitrile precursor with iodine in the presence of a mild base such as sodium bicarbonate. The base facilitates the electrophilic substitution of iodine at the 4-position of the pyrazole ring, yielding the desired iodo-substituted product.

  • Cyclization of appropriate precursors : In some cases, the pyrazole ring is constructed via cyclization reactions from suitable nitrile-containing precursors, followed by iodination at the 4-position.

  • Use of palladium-catalyzed coupling reactions : Palladium catalysts such as palladium diacetate or tetrakis(triphenylphosphine)palladium(0) are employed in cross-coupling reactions involving 4-iodo-1-methyl-1H-pyrazole derivatives to introduce various substituents, which indirectly supports the preparation and functionalization of the target compound.

Detailed Experimental Procedures and Yields

Several experimental procedures have been documented, highlighting different reaction conditions, reagents, and yields:

Step Starting Material Reagents and Conditions Yield (%) Notes
1 1-Methyl-1H-pyrazole-4-carbonitrile Iodine, sodium bicarbonate, solvent (not specified) Not specified Electrophilic iodination at 4-position
2 4-Iodo-1-methyl-1H-pyrazole Reaction with isopropylmagnesium chloride lithium chloride complex in THF at 0 °C, followed by addition of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide 29.4 Grignard reaction to introduce ketone functionality
3 4-Iodo-1-methyl-1H-pyrazole Palladium acetate, 1,3-bis(diphenylphosphino)propane, sodium carbonate in butan-1-ol, reflux under argon for 4 h 24 (isolated product 2.4 g from 10 g precursor) Catalytic coupling reaction
4 4-Iodo-1-methyl-1H-pyrazole and phenylboronic acid Pd(PPh3)4 catalyst, cesium carbonate, 1,2-dimethoxyethane/water, microwave irradiation at 90 °C for 7 min 76 Suzuki coupling reaction under microwave conditions
5 4-Iodo-1-methyl-1H-pyrazole n-Butyllithium in hexane at -70 °C, followed by addition of intermediate in THF, workup and purification 15 Lithiation and subsequent reaction

These procedures demonstrate the versatility of 4-iodo-1-methyl-1H-pyrazole derivatives in further chemical transformations and highlight the moderate to good yields achievable under optimized conditions.

Reaction Mechanisms and Analysis

  • Electrophilic Iodination : The iodine electrophile attacks the electron-rich pyrazole ring at the 4-position, facilitated by the base which neutralizes the generated hydrogen iodide.

  • Grignard Reactions : The organomagnesium intermediate formed from 4-iodo-1-methyl-1H-pyrazole reacts with electrophilic reagents such as N-methoxy-N-methyl amides to introduce ketone or alcohol functionalities.

  • Palladium-Catalyzed Cross-Coupling : The 4-iodo substituent acts as a leaving group in Suzuki or other cross-coupling reactions, enabling the formation of C-C bonds with boronic acids or other nucleophiles.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Electrophilic Iodination 1-Methyl-1H-pyrazole-5-carbonitrile Iodine, NaHCO3 Mild base, solvent Moderate Simple, direct Requires control of regioselectivity
Grignard Reaction 4-Iodo-1-methyl-1H-pyrazole Isopropylmagnesium chloride lithium chloride complex, amides THF, 0 °C to RT 15-30% Introduces functional groups Moderate yield, sensitive reagents
Palladium-Catalyzed Coupling 4-Iodo-1-methyl-1H-pyrazole Pd catalyst, bases, boronic acids Reflux or microwave, inert atmosphere Up to 76% High efficiency, versatile Requires expensive catalysts
Lithiation and Electrophilic Quench 4-Iodo-1-methyl-1H-pyrazole n-BuLi, electrophiles Low temperature (-70 °C) ~15% Enables diverse functionalization Low yield, requires cryogenic conditions

Research Findings and Applications Related to Preparation

  • The presence of the iodine atom in this compound facilitates diverse substitution reactions, allowing it to serve as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.

  • The nitrile group can be further transformed via reduction or oxidation to yield amines or carboxylic acids, expanding the scope of derivatives accessible from this compound.

  • Microwave-assisted palladium-catalyzed couplings have been shown to significantly enhance reaction rates and yields, representing an important advance in the preparation and functionalization of this compound.

  • The compound’s dual functional groups (iodine and nitrile) contribute to its unique reactivity, enabling halogen bonding and hydrogen bonding interactions, which are valuable in medicinal chemistry for molecular target binding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile?

  • Methodological Answer : The synthesis typically involves:

  • Cyclocondensation : Reacting precursors like acetoacetate derivatives with hydrazines under reflux conditions to form the pyrazole core .
  • Iodination : Introducing iodine via halogenation reactions using iodine sources (e.g., I₂/KI) or cross-coupling reactions with palladium catalysts (e.g., Suzuki-Miyaura conditions) .
  • Purification : Flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) or recrystallization to isolate the product .
    • Key Considerations : Optimize reaction time and temperature to avoid side products like diiodinated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions. For example, the iodine atom causes deshielding of adjacent protons (δ ~8.5 ppm for pyrazole-H) .
  • IR Spectroscopy : Detect nitrile (C≡N) stretches at ~2240 cm⁻¹ and C-I stretches at ~500 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS-EI) to verify molecular ions (e.g., [M⁺] for C₅H₄IN₃) .

Q. How should researchers address stability concerns during synthesis and storage?

  • Methodological Answer :

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation of the iodine substituent .
  • Light Sensitivity : Use amber glassware to avoid photolytic decomposition of the C–I bond .
  • Reaction Conditions : Maintain low temperatures (<50°C) during iodination to minimize side reactions .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in iodination reactions for pyrazole derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The 4-position on pyrazole is more electrophilic due to resonance stabilization, favoring iodination .
  • Transition State Analysis : Identify energy barriers for competing pathways (e.g., 4- vs. 5-iodination) using B3LYP/6-31G* basis sets .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using GIAO method) .
  • X-ray Crystallography : Refine crystal structures with SHELX software to resolve ambiguities (e.g., confirming iodine placement via electron density maps) .
  • Dynamic NMR : Study temperature-dependent spectra to detect conformational flexibility that may explain discrepancies .

Q. What are the challenges in introducing iodine substituents, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Low solubility of iodine sources. Solution : Use polar aprotic solvents (e.g., DMF) with KI as a solubilizing agent .
  • Challenge 2 : Over-iodination. Solution : Control stoichiometry (1:1 molar ratio of pyrazole:I₂) and monitor via TLC .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance selectivity .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Variation : Replace the methyl group with bulkier substituents (e.g., benzyl) to study steric effects .
  • Bioisosteric Replacement : Substitute iodine with CF₃ or Br to compare electronic effects .
  • Click Chemistry : Introduce triazole moieties via azide-alkyne cycloaddition for biological targeting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile
Reactant of Route 2
4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

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